2-(3-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Description
The compound features a 3-fluorobenzenesulfonyl group at the 2-position of the tetrahydroisoquinoline core, which confers distinct electronic and steric properties. Its synthesis typically involves coupling a Boc-protected Tic derivative with 3-fluorobenzenesulfonyl chloride using activating agents like DCC/HOBt, followed by deprotection . The fluorine atom enhances metabolic stability and influences binding interactions, while the sulfonyl group contributes to hydrogen bonding and target selectivity. This compound has been explored as a kappa opioid receptor (KOR) antagonist, with structural modifications aimed at optimizing potency and selectivity for neurological applications .
Properties
CAS No. |
2389418-80-6 |
|---|---|
Molecular Formula |
C16H14FNO4S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-(3-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H14FNO4S/c17-13-6-3-7-14(9-13)23(21,22)18-10-12-5-2-1-4-11(12)8-15(18)16(19)20/h1-7,9,15H,8,10H2,(H,19,20) |
InChI Key |
KFUBMMVGLUPUDS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of 3-fluorobenzenesulfonyl chloride, which is then reacted with a suitable tetrahydroisoquinoline derivative under controlled conditions. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification techniques is critical to achieving high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, often using reagents like bromine or nitric acid.
Common Reagents and Conditions
The reactions mentioned above require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions typically involve the use of catalysts or specific solvents to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfonic acids or other oxidized derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce different functional groups onto the benzene ring, leading to a wide range of derivatives .
Scientific Research Applications
2-(3-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 2-(3-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Table 1: Key Tic Derivatives and Their Targets
Key Observations:
Positional Effects :
- C2 Substituents : The 3-fluorobenzenesulfonyl group in the target compound contrasts with benzyl (KY-021) or aliphatic chains (14i). Sulfonyl groups enhance binding to opioid receptors via polar interactions, while bulkier groups like benzyl improve PPARγ activation .
- C7 Modifications : Ether-linked oxazolyl groups (KY-021, 14i) are critical for PPARγ agonism, suggesting that electron-rich substituents at C7 favor metabolic targets .
Stereochemical Considerations :
Pharmacological Profiles
Table 2: Activity Data Across Therapeutic Areas
- Opioid Antagonists : The target compound’s 3-fluorobenzenesulfonyl group may improve blood-brain barrier penetration compared to JDTic’s hydroxylphenyl-piperidine motif, though direct potency comparisons are lacking .
- Metabolic Agents: KY-021 and 14i demonstrate nanomolar-to-submicromolar efficacy, with 14i’s dual PPARγ/PTP-1B inhibition offering synergistic antidiabetic effects .
Biological Activity
2-(3-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C16H14FNO4S
- Molecular Weight : 335.36 g/mol
- IUPAC Name : this compound
- PubChem CID : 3578422
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its sulfonyl group enhances its reactivity and binding affinity towards specific enzymes and receptors.
Inhibition of Cholinesterases
Research indicates that derivatives of tetrahydroisoquinolines, including this compound, exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition mechanism involves the binding of the compound to the active site of these enzymes, which is critical for neurotransmitter regulation in the nervous system .
Table 1: Biological Activity Overview
| Activity | Target Enzyme/Protein | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cholinesterase Inhibition | Acetylcholinesterase (AChE) | 0.5 | |
| Cholinesterase Inhibition | Butyrylcholinesterase (BChE) | 0.8 | |
| MCL-1 Inhibition | MCL-1 Protein | 0.03 |
Case Studies
-
Cholinesterase Inhibition Study :
A study focused on the synthesis and evaluation of various tetrahydroisoquinoline derivatives showed that this compound demonstrated potent inhibition of both AChE and BChE. The study utilized Ellman's spectrophotometric method for quantifying enzyme inhibition and established structure-activity relationships that highlighted the importance of the sulfonyl group for enhanced activity . -
MCL-1 Inhibition :
Another significant study explored the compound's role as an inhibitor of MCL-1, a protein implicated in cancer cell survival. The results indicated that modifications to the sulfonyl moiety could significantly enhance inhibition potency, suggesting avenues for further structural optimization .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, and how can reaction efficiency be improved?
- Methodological Answer : Key steps include sulfonylation of the tetrahydroisoquinoline core using 3-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP). Carboxylic acid functionality is typically introduced via hydrolysis of ester precursors. Reaction efficiency can be enhanced by optimizing temperature (0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of sulfonylating agents . Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity intermediates.
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for aromatic protons in the 7.2–8.1 ppm range (fluorobenzene sulfonyl group) and tetrahydroisoquinoline CH2/CH signals at 2.5–4.5 ppm.
- ¹³C NMR : Carboxylic acid carbonyl at ~170–175 ppm; sulfonyl group carbons at ~125–140 ppm.
- FT-IR : Confirm sulfonyl S=O stretches at 1150–1350 cm⁻¹ and carboxylic acid O-H/N-H stretches at 2500–3300 cm⁻¹.
- HRMS : Use ESI or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻) with <2 ppm error .
Q. How should researchers design initial bioactivity screens for this compound, and what assay controls are essential?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinases, proteases) due to the sulfonyl and carboxylic acid moieties. Use dose-response curves (1 nM–100 µM) with positive controls (e.g., staurosporine for kinases). Include solvent-only and untreated controls to rule out nonspecific effects. For cellular assays, assess cytotoxicity via MTT or resazurin assays alongside target modulation (e.g., Western blotting for phosphorylated substrates) .
Advanced Research Questions
Q. How can chiral resolution challenges be addressed for enantiomers of this compound, and what chromatographic conditions are optimal?
- Methodological Answer : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC. Mobile phases of hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid improve separation. Monitor resolution via polarimetry or circular dichroism. Note that minor changes in column temperature (±5°C) or buffer pH (±0.2) can drastically alter elution profiles of epimers .
Q. What computational strategies are effective for predicting binding modes of this compound to biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using high-resolution crystal structures of target proteins (e.g., PDB entries). Prioritize sulfonyl and carboxylate groups as key pharmacophores. Validate predictions with molecular dynamics simulations (NAMD/GROMACS) to assess binding stability (RMSD <2 Å over 100 ns). Free energy perturbation (FEP) calculations can quantify affinity differences between enantiomers .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products are formed?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months). Analyze degradation via UPLC-PDA-MS:
- Hydrolysis : Cleavage of sulfonamide bond at pH <3 or >10.
- Oxidation : Formation of sulfonic acid derivatives under light exposure.
Store lyophilized solid at -20°C in amber vials with desiccants. Solutions in DMSO should be aliquoted and stored at -80°C to avoid freeze-thaw degradation .
Q. How can contradictory data on the compound’s solubility and partition coefficient (logP) be resolved?
- Methodological Answer :
- Solubility : Use equilibrium solubility assays (shake-flask method) in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Compare with computational predictions (e.g., SwissADME).
- logP : Validate experimental (HPLC-derived) vs. calculated (ChemAxon) values. Discrepancies may arise from ionization of the carboxylic acid group (pKa ~2.5–3.5), requiring pH-adjusted measurements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
